DM3-SMe

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

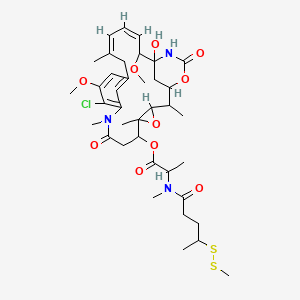

C38H54ClN3O10S2 |

|---|---|

分子量 |

812.4 g/mol |

IUPAC名 |

[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate |

InChI |

InChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11-,21-12- |

InChIキー |

YCOIJPSIDUQDNN-LULSAPDQSA-N |

異性体SMILES |

CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)\C)OC)(NC(=O)O2)O |

正規SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of DM3-SMe on Tubulin Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM3-SMe, a derivative of the potent microtubule-targeting agent maytansine, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. As a cytotoxic payload, its efficacy hinges on its ability to disrupt the essential cellular machinery of microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound on tubulin polymerization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, a process crucial for various cellular functions, most notably mitotic spindle formation and chromosome segregation during cell division.

Maytansinoids, the class of compounds to which this compound belongs, bind to tubulin at a distinct site, interfering with the proper assembly of tubulin heterodimers into microtubules. This leads to a suppression of microtubule polymerization, ultimately causing mitotic arrest and inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]

Quantitative Data on this compound and Analogs

The following tables summarize the key quantitative parameters that define the interaction of maytansinoid derivatives with tubulin and their impact on microtubule dynamics.

| Compound | Binding Affinity (Kd) to Tubulin | IC50 (Tubulin Polymerization) | Reference |

| S-methyl DM1 | 0.93 ± 0.22 µmol/L | 4 ± 0.1 µmol/L | [2] |

| Maytansine | 0.86 ± 0.2 µmol/L | 1 ± 0.02 µmol/L | [2] |

| This compound | Not directly reported, expected to be similar to S-methyl DM1 | Not directly reported |

| Parameter | Effect of Maytansinoids (100 nmol/L) | Reference |

| Microtubule Growth Rate | Suppressed by ~35% | [3] |

| Microtubule Shortening Rate | Suppressed by ~35% | [3] |

| Catastrophe Frequency | Suppressed by ~30% | [3] |

| Rescue Frequency | Suppressed by 40-50% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin/GTP mixture into pre-chilled microplate wells.

-

Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., COLO 205)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Immunofluorescence Microscopy of Microtubules

This technique visualizes the effect of this compound on the microtubule network within cells.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound at the desired concentration and for the appropriate time.

-

Fix the cells with the chosen fixation solution.[4]

-

Permeabilize the cells to allow antibody entry.[4]

-

Block non-specific antibody binding sites.[4]

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade medium.

-

Visualize the microtubule morphology using a fluorescence microscope.

Signaling Pathways and Cellular Fate

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in apoptosis.

ADC Payload Release and Activation

When delivered as part of an ADC, this compound is internalized into the target cancer cell through antigen-mediated endocytosis.[5] The ADC is then trafficked to the lysosome, where enzymatic degradation of the linker releases the active this compound payload into the cytoplasm.[5][6]

Induction of Apoptosis

Once released, this compound binds to tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network activates the mitotic checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[7][8] This leads to the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, ultimately resulting in the dismantling of the cell.[8]

Conclusion

This compound is a highly potent tubulin polymerization inhibitor that serves as an effective cytotoxic payload in ADCs. Its mechanism of action is centered on the disruption of microtubule dynamics, leading to mitotic arrest and the induction of apoptosis in cancer cells. A thorough understanding of its interaction with tubulin, the resulting cellular consequences, and the pathways leading to cell death is crucial for the rational design and optimization of next-generation ADCs for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers in this field.

References

- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

Unveiling DM3-SMe: A Technical Guide to a Potent Maytansinoid Cytotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM3-SMe is a highly potent maytansinoid, a class of microtubule-targeting agents, that has garnered significant interest in the field of oncology, particularly in the development of Antibody-Drug Conjugates (ADCs). Its exceptional cytotoxicity, operating at the sub-nanomolar level, makes it a formidable payload for targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound.

Chemical Structure and Properties

This compound, with the CAS number 796073-70-6, is a derivative of maytansine. Its chemical formula is C38H54ClN3O10S2, and it has a molecular weight of approximately 812.43 g/mol . The structure incorporates a complex macrocyclic core characteristic of maytansinoids, functionalized with a methyl disulfide group which is crucial for its conjugation to antibodies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C38H54ClN3O10S2 | - |

| Molecular Weight | 812.43 g/mol | - |

| CAS Number | 796073-70-6 | - |

| Predicted Boiling Point | 962.6 ± 65.0 °C | - |

| Predicted Density | 1.31 ± 0.1 g/cm³ | - |

| Predicted pKa | 9.82 ± 0.70 | - |

| Solubility | Soluble in DMSO | - |

Biological Activity

This compound exhibits extremely high cytotoxic activity against cancer cells. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Table 2: In Vitro Cytotoxicity of this compound

| Parameter | Value | Cell Line(s) |

| IC50 | 0.0011 nM | Not specified in the initial findings, but this value indicates high potency. |

Note: The specific cell line for this IC50 value was not available in the initial search results. Further research across a panel of cancer cell lines is recommended for a comprehensive understanding of its activity spectrum.

Experimental Protocols

Synthesis of Maytansinoids (General Approach)

-

Isolation of the Maytansinoid Precursor: Ansamitocin P-3 is a common starting material, which can be isolated from microbial fermentation.

-

Reduction of the Disulfide Bond: The disulfide bond in the precursor is reduced to yield a free thiol group.

-

Acylation of the Thiol Group: The resulting thiol-containing maytansinoid is then acylated with a linker-payload moiety. For this compound, this would involve a reagent that introduces the methyl disulfide functionality.

-

Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Tubulin Polymerization Inhibition Assay

This assay is fundamental to characterizing the mechanism of action of this compound.

Objective: To quantify the inhibitory effect of this compound on the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound dissolved in an appropriate solvent (e.g., DMSO)

-

A microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubate the mixture at 37°C to initiate tubulin polymerization.

-

Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the rate of polymerization against the concentration of this compound to determine the IC50 value for tubulin polymerization inhibition.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules. This leads to a cascade of events culminating in programmed cell death.

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow: ADC Development

The development of an ADC using this compound involves a series of well-defined steps, from antibody selection to in vivo testing.

Caption: Workflow for the development of a this compound-based ADC.

Conclusion

This compound stands out as a remarkably potent cytotoxic agent with a well-defined mechanism of action. Its utility as a payload in antibody-drug conjugates offers a promising avenue for the development of highly targeted and effective cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working with this important molecule. Further investigation into its detailed synthesis, a broader in vitro activity profile, and in vivo pharmacokinetics will be crucial for its continued development and clinical translation.

The Advent of DM3-SMe: A Technical Guide to a Potent Maytansinoid Derivative for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy has been significantly shaped by the development of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. Among the most promising payloads are the maytansinoids, a class of microtubule-targeting agents. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with the maytansinoid derivative, DM3-SMe. We will delve into its mechanism of action, the intricacies of its synthesis from microbial precursors, and its integration into ADC constructs. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a comprehensive summary of its cytotoxic potency. Visualized through Graphviz diagrams, we will also explore the downstream apoptotic signaling pathways induced by this potent derivative and the overarching workflow of ADC development.

Introduction: The Maytansinoid Journey from Plant to Payload

The story of maytansinoids begins in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata.[1][2] While demonstrating potent antitumor activity, initial clinical trials of maytansine as a standalone agent were hampered by severe systemic toxicity.[1][3] This challenge, however, paved the way for its innovative application as a payload in ADCs, where its cytotoxicity could be precisely targeted to cancer cells, minimizing off-target effects.[4]

Maytansinoids exert their cytotoxic effects by binding to tubulin and potently inhibiting microtubule polymerization.[1][3] This disruption of the microtubule network, a critical component of the cellular cytoskeleton, leads to mitotic arrest and, ultimately, apoptosis (programmed cell death).[1][5]

The Emergence of this compound

To facilitate the conjugation of maytansinoids to antibodies, derivatives bearing a thiol or disulfide group were synthesized.[4] One such derivative is DM3, which possesses a thiol group allowing for linkage to a monoclonal antibody via a linker.[6] this compound is an S-methylated metabolite of a DM3-containing ADC, and its high cytotoxicity is a key factor in the overall efficacy of the ADC.[7] The potency of these derivatives is remarkable, with this compound exhibiting an IC50 value of 0.0011 nM in vitro, underscoring its power as a cytotoxic payload.[8]

From Fermentation to Synthesis: The Production of this compound Precursors

The semi-synthesis of DM3 and other maytansinoid derivatives relies on the precursor ansamitocin P-3.[9] This complex macrolide is produced through fermentation by the actinomycete Actinosynnema pretiosum.[10] The optimization of this fermentation process is crucial for a stable supply of the precursor.

Ansamitocin P-3 Fermentation and Extraction Workflow

The production of ansamitocin P-3 is a multi-step process that begins with the cultivation of Actinosynnema pretiosum and culminates in the purification of the desired maytansinoid.

Semi-Synthesis of DM3 from Ansamitocin P-3

The conversion of ansamitocin P-3 to DM3 involves a series of chemical modifications. A generalized scheme for the semi-synthesis of thiol-containing maytansinoids like DM1, DM3, and DM4 from ansamitocin P-3 is available in the scientific literature.[11]

Mechanism of Action: Inducing Apoptosis through Microtubule Disruption

As a potent microtubule inhibitor, this compound triggers a cascade of intracellular events that culminate in apoptosis. The disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest ultimately initiates the intrinsic apoptotic pathway.

Quantitative Data on the Cytotoxicity of Maytansinoid ADCs

The potency of maytansinoid-based ADCs has been evaluated across a range of cancer cell lines. The following table summarizes representative IC50 values.

| Cell Line | Cancer Type | ADC Target | Maytansinoid Payload | IC50 (pM) | Reference |

| HCC1954 | Breast Cancer | HER2 | DM1 | 20-50 | [12] |

| 4T1 | Mouse Breast Cancer | - | DM1 | 100-200 | [12] |

| E0771-hHER2 | Mouse Breast Cancer (human HER2 expressing) | HER2 | DM1 | 50-100 | [12] |

| HT-29 | Colon Carcinoma | DDR1 | DM4 | Not specified | [6] |

| HCT116 | Colon Carcinoma | DDR1 | DM4 | Not specified | [6] |

| HCT15 | Colon Carcinoma | DDR1 | DM4 | Not specified | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a this compound-containing ADC on cancer cell lines.[4][13][14][15]

Materials:

-

Cancer cell lines (e.g., antigen-positive and antigen-negative)

-

Complete cell culture medium

-

ADC constructs and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

Antibody-Drug Conjugation

This protocol provides a general procedure for the conjugation of a thiol-containing maytansinoid like DM3 to a monoclonal antibody.[16][17][]

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., DTT or TCEP)

-

Thiol-reactive maytansinoid derivative (e.g., DM3 with a maleimide linker)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size exclusion chromatography or tangential flow filtration)

Procedure:

-

Antibody Reduction: Incubate the antibody with a controlled molar excess of a reducing agent to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Maytansinoid-Linker Conjugation: Add the thiol-reactive maytansinoid-linker to the reduced antibody solution. The reaction is typically performed at a controlled pH and temperature.

-

Quenching: Add a quenching reagent to cap any unreacted thiol groups on the antibody.

-

Purification: Purify the ADC from unconjugated maytansinoid-linker, free antibody, and other reaction components using a suitable chromatographic or filtration method.

-

Characterization: Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), monomer content, and binding affinity.

In Vivo Xenograft Model for Efficacy Studies

This protocol describes a general workflow for evaluating the antitumor efficacy of a this compound-containing ADC in a mouse xenograft model.[3][19][20][21]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

ADC constructs, control antibody, and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups.

-

ADC Administration: Administer the ADC, control antibody, or vehicle control to the respective groups, typically via intravenous injection.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate tumor growth inhibition.

The Broader ADC Development and Manufacturing Workflow

The creation of a maytansinoid ADC is a complex, multi-stage process that integrates antibody production, cytotoxic drug synthesis, and bioconjugation chemistry.

Conclusion

This compound and related maytansinoid derivatives represent a cornerstone in the development of highly effective antibody-drug conjugates. Their journey from natural product discovery to precision-engineered cancer therapeutics highlights the power of interdisciplinary science. A thorough understanding of their synthesis, mechanism of action, and the methodologies for their evaluation is paramount for researchers and drug developers seeking to advance the next generation of targeted cancer therapies. This technical guide provides a foundational resource for these endeavors, offering both the historical context and the practical knowledge necessary to work with this potent class of cytotoxic agents.

References

- 1. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. mycenax.com [mycenax.com]

- 6. researchgate.net [researchgate.net]

- 7. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]

- 8. escopharma.com [escopharma.com]

- 9. mdpi.com [mdpi.com]

- 10. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of DM3-SMe in Cancer Cell Lines: A Technical Guide

Introduction: DM3-SMe is a derivative of maytansine, a potent antimitotic agent. Maytansinoids, including this compound, are highly cytotoxic compounds that are often utilized as payloads in Antibody-Drug Conjugates (ADCs). In this context, an antibody directs the maytansinoid specifically to tumor cells, where it is internalized, released, and can then exert its cell-killing effects. DM3 (Maytansinoid DM3) is an analog of Maytansine that contains a thiol group, allowing for covalent linkage to monoclonal antibodies.[1] The core mechanism of action for this compound and other maytansinoids is the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3] This guide provides an in-depth overview of the in vitro cytotoxicity, mechanism of action, and relevant experimental protocols for assessing the activity of this compound.

Mechanism of Action

This compound exerts its potent cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The mechanism can be summarized in the following steps:

-

Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules. It specifically interacts with the maytansine site on the β-subunit of tubulin.[3]

-

Inhibition of Polymerization: This binding event inhibits the assembly of tubulin monomers into microtubules. It effectively poisons the growing ends of the microtubules, preventing their elongation.[2][3]

-

Microtubule Depolymerization: At higher concentrations, maytansinoids can also induce the depolymerization of existing microtubules.[2]

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure crucial for chromosome segregation during cell division. This interference activates the spindle assembly checkpoint, arresting the cell cycle in the M-phase (mitosis).[3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often mediated by p53-dependent pathways, culminating in the activation of caspases and the execution of apoptosis.[3]

Signaling Pathway for this compound Induced Apoptosis

The cytotoxic activity of this compound culminates in the activation of the apoptotic signaling cascade. The pathway diagram below illustrates the key events following microtubule disruption.

Quantitative Cytotoxicity Data

While this compound is known to be highly potent, specific IC50 values for the free payload across a wide range of cancer cell lines are not extensively documented in publicly available literature. Cytotoxicity is typically reported for the full Antibody-Drug Conjugate, as the antibody-mediated delivery is key to its therapeutic index.

For context, the parent maytansinoid, Ansamitocin P-3 , demonstrates potent, dose-dependent cytotoxicity against various human solid tumor cell lines.[] The table below illustrates the format for presenting such data and includes representative values for Ansamitocin P-3 to demonstrate the typical potency of this class of compounds.

| Cell Line | Cancer Type | IC50 / ED50 | Reference |

| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL | [2] |

| HT-29 | Colorectal Adenocarcinoma | 4 x 10⁻⁷ µg/mL | [2] |

| MCF-7 | Breast Adenocarcinoma | 2 x 10⁻⁶ µg/mL | [2] |

| HCT-116 | Colorectal Carcinoma | 0.081 nM | [2] |

Note: The data presented is for the related maytansinoid Ansamitocin P-3 and is intended for illustrative purposes.

Experimental Protocols

The in vitro cytotoxicity of this compound, either as a free drug or as part of an ADC, is commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[5][6]

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps to determine the IC50 value of a cytotoxic agent in a cancer cell line.

1. Materials:

-

Target cancer cell lines (e.g., MCF-7, NCI-N87)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (0.25%)

-

This compound or ADC-DM3-SMe stock solution (in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT solution: 5 mg/mL in sterile PBS[7]

-

Solubilization solution: 10% (w/v) SDS in 0.01 M HCl[7]

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

2. Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

-

Resuspend the cell pellet in a fresh complete medium and perform a cell count.

-

Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well, determined empirically).

-

Seed 50 µL of the cell suspension into each well of a 96-well plate.[5]

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.[5]

3. Compound Treatment:

-

Prepare a series of dilutions of the this compound compound in a complete culture medium. It is common to prepare these at 2x the final desired concentration.

-

Add 50 µL of the diluted compound to the appropriate wells. Add 50 µL of medium (with the corresponding DMSO concentration for the vehicle control) to the control wells.[5]

-

Incubate the plate for a predetermined exposure time (e.g., 48, 72, or 96 hours) at 37°C with 5% CO₂.[5][7]

4. MTT Assay and Measurement:

-

After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[5][7]

-

Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[5][7]

-

Incubate the plate overnight in the dark at 37°C.[7]

-

Read the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).[8][9]

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

DM3-SMe: A Technical Guide for Researchers and Drug Development Professionals

Molecular Formula: C38H54ClN3O10S2[1][3]

Introduction

DM3-SMe is a highly potent maytansinoid derivative that functions as a tubulin inhibitor.[1][4] As a cytotoxic agent, it is a critical component in the development of Antibody-Drug Conjugates (ADCs), where it is linked to a monoclonal antibody to enable targeted delivery to cancer cells.[1][4] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its application in cancer research and drug development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 796073-70-6 | [1][2] |

| Molecular Formula | C38H54ClN3O10S2 | [1][3] |

| Molecular Weight | 812.43 g/mol | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, including cell division.[] Maytansinoids, including this compound, bind to tubulin and inhibit its polymerization into microtubules. This interference with microtubule assembly leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[]

Signaling Pathway for this compound Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound's interaction with tubulin, leading to apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various | Not Specified | 0.0011 | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

- Culture cancer cells of interest in appropriate media and conditions.

- Trypsinize and count the cells.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate the plate overnight to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

- Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

- Incubate the plate for 72 hours.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

- Add 10 µL of the MTT solution to each well.

- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Solubilization and Absorbance Reading:

- After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Incubate the plate overnight at 37°C in a humidified atmosphere.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Subtract the background absorbance (wells with medium only).

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates the workflow for the MTT assay.

Caption: Workflow for MTT-based cytotoxicity assay.

Antibody-Drug Conjugate (ADC) Development

This compound is designed for conjugation to monoclonal antibodies (mAbs) to create ADCs. The conjugation process typically involves linking this compound to the antibody via a stable linker.

Logical Workflow for this compound ADC Creation and Characterization

The diagram below outlines the key steps in the development and analysis of a this compound ADC.

Caption: Workflow for this compound ADC development.

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

The Unseen Executioner: A Technical Guide to the Mode of Action of DM3-SMe as an ADC Payload

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate mode of action of DM3-SMe, a potent maytansinoid derivative employed as a cytotoxic payload in antibody-drug conjugates (ADCs). By dissecting its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for researchers and drug developers in the field of oncology.

Introduction: The Rise of Maytansinoid Payloads

Antibody-drug conjugates represent a paradigm shift in cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The choice of payload is paramount to the success of an ADC, and maytansinoids have emerged as a clinically validated and highly effective class of cytotoxic agents. DM3, a derivative of maytansine, and its thiol-containing counterpart, this compound, are engineered for efficient conjugation to antibodies, offering a powerful tool in the targeted destruction of cancer cells.[1][2]

The Journey of a this compound ADC: From Systemic Circulation to Cellular Demise

The therapeutic effect of a this compound ADC is a multi-step process, initiated by the specific recognition of a tumor-associated antigen on the cancer cell surface.

2.1. Antigen Binding and Internalization: The journey begins with the monoclonal antibody component of the ADC binding to its cognate antigen on the tumor cell. This binding event triggers receptor-mediated endocytosis, a process where the ADC-antigen complex is engulfed by the cell membrane and internalized into endosomes.

2.2. Lysosomal Trafficking and Payload Release: The endosomes containing the ADC mature and fuse with lysosomes. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody and, in the case of cleavable linkers, cleave the linker connecting the antibody to the this compound payload. This releases the active cytotoxic agent into the cytoplasm of the cancer cell.

The Core Mechanism: Disruption of Microtubule Dynamics

Once liberated in the cytoplasm, DM3 exerts its potent cytotoxic effects by targeting the fundamental cytoskeletal protein, tubulin.

3.1. Binding to Tubulin: DM3 binds to the vinca domain on β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[1] This binding event is crucial for its anti-mitotic activity.

3.2. Inhibition of Microtubule Polymerization: By binding to tubulin, DM3 effectively inhibits the assembly of microtubules.[1][3] This disruption of microtubule polymerization prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.

3.3. Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle in mitosis (specifically in the G2/M phase).[1][4] This prolonged mitotic arrest is a key trigger for the induction of apoptosis.

Signaling the End: The Apoptotic Cascade

The sustained mitotic arrest induced by DM3 culminates in the activation of the intrinsic apoptotic pathway, a programmed cell death cascade.

4.1. Mitochondrial Outer Membrane Permeabilization (MOMP): The prolonged cell cycle arrest leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[2][5] These proteins oligomerize on the outer mitochondrial membrane, leading to MOMP and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

4.2. Caspase Activation Cascade: A key factor released from the mitochondria is cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[1][6]

4.3. Execution of Apoptosis: The activated executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[1]

Quantitative Analysis of this compound ADC Efficacy

The potency of this compound ADCs is evaluated through a series of in vitro and in vivo studies.

5.1. In Vitro Cytotoxicity: The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. The tables below summarize representative IC50 values for this compound and other maytansinoid ADCs against various cancer cell lines.

| ADC | Target | Cell Line | IC50 (ng/mL) | Reference |

| Trastuzumab-DM1 | HER2 | SK-BR-3 (Breast) | ~10-50 | [7] |

| Trastuzumab-DM1 | HER2 | BT-474 (Breast) | ~10-50 | [1] |

| Trastuzumab-DM1 | HER2 | NCI-N87 (Gastric) | ~10-50 | [1] |

| Anti-EpCAM-SPP-DM1 | EpCAM | MCF7 (Breast) | ~1.0 | [4] |

| Anti-EpCAM-SMCC-DM1 | EpCAM | MCF7 (Breast) | ~1.0 | [4] |

5.2. In Vivo Efficacy: Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of this compound ADCs in a living organism. Tumor growth inhibition (TGI) is a common endpoint in these studies.

| ADC | Tumor Model | Dosing | Outcome | Reference |

| Anti-Nectin-4 ADC | SUM-190PT Breast Cancer Xenograft | Single 10 ug/kg (payload) | Complete tumor regression >100 days | [8] |

| Anti-HER2 ADC | HER2+ Xenograft | 104 ug/kg (payload) | Complete tumor regression (7/7) for 80 days | [8] |

| PanP-DM1 | EGFR-overexpressing Xenograft | Not specified | Significant tumor eradication | [4] |

Experimental Protocols for Elucidating the Mode of Action

A variety of standardized experimental protocols are employed to investigate the mechanism of action of this compound ADCs.

6.1. In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: Tubulin polymerization is monitored by the increase in light scattering or absorbance at 340 nm as microtubules form.

-

Methodology:

-

Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.

-

The test compound (e.g., this compound) or a vehicle control is added to the reaction mixture.

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the control.[3]

-

6.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

-

Methodology:

-

Cancer cells are treated with the this compound ADC or a control for a specified period.

-

Cells are harvested, fixed (e.g., with ethanol), and permeabilized.

-

The cells are treated with RNase to remove RNA, which can also be stained by PI.

-

Cells are stained with a PI solution.

-

The fluorescence of individual cells is measured using a flow cytometer.

-

The resulting DNA content histograms are analyzed to quantify the percentage of cells in G2/M, indicating mitotic arrest.

-

6.3. Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect this event. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Methodology:

-

Cells are treated with the this compound ADC or a control.

-

Cells are harvested and washed.

-

Cells are incubated with fluorescently labeled Annexin V and PI in a binding buffer.

-

The fluorescence of individual cells is analyzed by flow cytometry.

-

The results are plotted to show the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

The Bystander Effect: Collateral Damage to Neighboring Cells

A key feature of some ADCs, particularly those with cleavable linkers and membrane-permeable payloads like DM3, is the bystander effect. After the payload is released into the targeted cancer cell, it can diffuse out and kill neighboring antigen-negative tumor cells. This is particularly advantageous in heterogeneous tumors where not all cells express the target antigen.

Conclusion: A Potent and Versatile ADC Payload

This compound stands as a powerful and clinically relevant payload for the development of antibody-drug conjugates. Its well-defined mode of action, centered on the potent inhibition of microtubule dynamics, leads to mitotic arrest and the induction of apoptosis in targeted cancer cells. The ability to induce a bystander effect further enhances its therapeutic potential. A thorough understanding of its mechanism, supported by robust experimental characterization, is crucial for the rational design and optimization of next-generation ADCs that can provide significant benefits to cancer patients.

References

- 1. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Critical Role of the S-Methyl Group in the Maytansinoid DM3-SMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the maytansinoid derivative DM3-SMe, focusing on the pivotal role of its S-methyl (SMe) group. This compound is a potent anti-mitotic agent and a key metabolite of antibody-drug conjugates (ADCs) that utilize the DM3 payload. This document will explore its mechanism of action, the influence of the SMe group on its cytotoxic potency, and the experimental methodologies used for its characterization.

Introduction to Maytansinoids and DM3

Maytansinoids, including the derivatives DM1, DM3, and DM4, are highly potent microtubule-targeting agents.[1] They function by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][] These molecules are often used as cytotoxic payloads in ADCs, which are designed to selectively deliver these potent agents to tumor cells, thereby minimizing systemic toxicity.[3]

DM3 is a derivative of maytansine that contains a thiol group, allowing it to be conjugated to a monoclonal antibody via a linker.[4] The structure of DM3, along with related maytansinoids, is characterized by variations in the steric hindrance around this thiol group, which influences the stability and in vivo activity of the resulting ADC.[1][5]

The Formation and Function of the SMe Group in this compound

Upon internalization of a DM3-containing ADC by a target cancer cell and subsequent release of the DM3 payload, the thiol group of DM3 can be S-methylated by cellular enzymes. This metabolic process results in the formation of this compound. This S-methylated metabolite is not merely a byproduct; it is a highly active cytotoxic agent in its own right.

The SMe group plays a crucial role in the bioactivity of the molecule. While the parent thiol-containing maytansinoids are potent, their S-methylated metabolites, such as S-methyl DM1 and S-methyl DM4, have been shown to be even more effective at suppressing microtubule dynamic instability.[6] This enhanced activity is a key factor in the overall efficacy of ADCs that utilize these payloads.

Quantitative Analysis of Maytansinoid Potency

The cytotoxic potency of maytansinoids and their metabolites is a critical parameter in the development of ADCs. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Compound | IC50 (nM) | Target / Assay | Reference |

| This compound | 0.0011 | In vitro cytotoxicity | [7] |

| Maytansine | 0.27 - 0.42 | In vitro cytotoxicity (BJAB and BT474 cells) | [3] |

Further comparative data on the effects of S-methylated maytansinoids on microtubule dynamics is presented below:

| Compound (at 100 nM) | Suppression of Microtubule Dynamic Instability | Reference |

| S-methyl DM1 | 84% | [6] |

| S-methyl DM4 | 73% | [6] |

| Maytansine | 45% | [6] |

| Compound | IC50 for Inhibition of Microtubule Assembly (µM) | Reference |

| Maytansine | 1.0 ± 0.02 | [6][8] |

| S-methyl DM1 | 4.0 ± 0.1 | [6][8] |

| S-methyl DM4 | 1.7 ± 0.4 | [6][8] |

These data highlight that while S-methylated maytansinoids may be weaker inhibitors of overall microtubule polymerization at higher concentrations, they are significantly more potent at suppressing the dynamic instability of microtubules at nanomolar concentrations, which is a key mechanism for inducing mitotic arrest.[6]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and other maytansinoids involves the disruption of microtubule dynamics, a critical process for cell division. The following diagrams illustrate the ADC delivery and subsequent intracellular signaling cascade, as well as a typical experimental workflow for evaluating ADC efficacy.

Caption: ADC internalization and intracellular pathway of this compound.

Caption: General experimental workflow for ADC evaluation.

Experimental Protocols

Detailed protocols are essential for the accurate assessment of this compound's function. The following are generalized methodologies for key experiments.

ADC Internalization Assay

Objective: To quantify the uptake of the DM3-ADC into target tumor cells.

General Protocol:

-

Cell Culture: Plate antigen-positive tumor cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

ADC Labeling (Optional): For direct visualization, the ADC can be labeled with a fluorescent dye (e.g., using an antibody labeling kit).

-

Incubation: Treat the cells with the DM3-ADC at various concentrations and incubate at 37°C for different time points to allow for internalization. A control at 4°C can be used to measure surface binding without internalization.

-

Washing and Quenching/Stripping:

-

Wash the cells with cold PBS to remove unbound ADC.

-

To differentiate between surface-bound and internalized ADC, either quench the fluorescence of surface-bound antibody with a suitable reagent or strip the surface-bound ADC using a low pH buffer or an enzyme like trypsin.

-

-

Detection and Quantification:

-

Flow Cytometry: If the ADC is fluorescently labeled, the internalized fraction can be quantified by measuring the mean fluorescence intensity of the cells.

-

Microscopy: Visualize the subcellular localization of the internalized ADC using confocal or fluorescence microscopy.

-

Luminometry-based assays: Utilize systems like an anti-Fc Fab labeled with a luciferase to quantify internalization.[9]

-

Payload Release and Metabolism Assay

Objective: To detect the release of DM3 from the ADC and its conversion to this compound within the cell.

General Protocol:

-

Cell Lysis: After treating cells with the DM3-ADC and allowing for internalization and processing, harvest and lyse the cells.

-

Sample Preparation: Prepare cell lysates for analysis. This may involve protein precipitation and extraction of small molecules.

-

LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the released payload and its metabolites (DM3 and this compound) based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: Quantify the amount of DM3 and this compound by comparing the signal to that of known standards.

In Vitro Microtubule Dynamics Assay

Objective: To directly observe and quantify the effect of this compound on the dynamic instability of microtubules.

General Protocol:

-

Tubulin Preparation: Purify tubulin from a source such as bovine brain. A fraction of the tubulin should be fluorescently labeled (e.g., with rhodamine).

-

Flow Cell Preparation: Prepare a microscope flow cell and coat the surface to allow for the immobilization of microtubule "seeds."

-

Seed Polymerization: Polymerize short, stable microtubule seeds using a non-hydrolyzable GTP analog (e.g., GMPCPP).

-

Dynamic Microtubule Polymerization: Introduce a solution containing GTP, fluorescently labeled tubulin, and unlabeled tubulin into the flow cell to initiate the growth of dynamic microtubules from the seeds.

-

Addition of this compound: Introduce a solution containing this compound at the desired concentration into the flow cell.

-

TIRF Microscopy: Visualize the growing and shrinking microtubules in real-time using Total Internal Reflection Fluorescence (TIRF) microscopy.

-

Data Analysis:

-

Generate kymographs (space-time plots) from the time-lapse microscopy images.

-

From the kymographs, measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).[10]

-

Conclusion

The S-methyl group in this compound is a critical determinant of its potent cytotoxic activity. Formed after the cellular internalization and processing of a DM3-containing ADC, this compound is a powerful inhibitor of microtubule dynamics. Understanding the role of this functional group and the methodologies to assess its impact is paramount for the rational design and development of next-generation antibody-drug conjugates for targeted cancer therapy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Notes: Protocol for Conjugating DM3-SMe to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2] This targeted delivery minimizes systemic toxicity, thereby enhancing the therapeutic window of the cytotoxic payload.[1][2] Maytansinoids, such as DM3-SMe, are highly potent microtubule-disrupting agents that are effective payloads for ADCs.[3][4] this compound can be linked to an antibody through a stable thioether bond.[3][4]

This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, including the preparation of reagents, the conjugation reaction, and the purification and characterization of the resulting ADC.

Data Presentation

Successful conjugation is dependent on several factors, including the molar ratio of the linker and drug to the antibody, reaction time, and pH. The following tables provide a summary of typical quantitative data and reagent requirements for the conjugation process.

Table 1: Key Reaction Parameters

| Parameter | Recommended Value | Notes |

| Molar Ratio (Linker:mAb) | 5:1 - 10:1 | Optimization may be required depending on the antibody. |

| Molar Ratio (this compound:mAb) | 6:1 - 8:1 | Higher ratios can lead to aggregation.[5] |

| Reaction pH (Modification) | 7.5 - 8.5 | Optimal for NHS ester reaction with lysine residues. |

| Reaction pH (Conjugation) | 6.5 - 7.5 | Optimal for maleimide-thiol reaction. |

| Reaction Time (Modification) | 1 - 2 hours | |

| Reaction Time (Conjugation) | 16 - 24 hours (or overnight) | |

| Target Drug-to-Antibody Ratio (DAR) | 3 - 4 | A DAR in this range often provides a good balance of efficacy and safety.[2] |

Table 2: Reagents and Materials

| Reagent/Material | Purpose |

| Monoclonal Antibody (mAb) | Targeting component of the ADC. |

| This compound | Cytotoxic payload. |

| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional crosslinker. |

| Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO) | Solvent for dissolving this compound and linker. |

| Conjugation Buffer (e.g., PBS, Borate buffer) | Maintains optimal pH for reactions. |

| Quenching Reagent (e.g., Glycine, Cysteine) | Stops the modification and conjugation reactions. |

| Purification Columns (e.g., SEC, HIC) | Removes unconjugated drug, linker, and aggregates. |

| Analytical Instruments (e.g., UV-Vis Spectrophotometer, HPLC, Mass Spectrometer) | Characterization of the ADC. |

Experimental Protocols

This protocol describes a two-step conjugation process involving the modification of the antibody with a linker, followed by the conjugation of this compound.

Part 1: Antibody Modification with SMCC Linker

-

Antibody Preparation:

-

Start with a purified monoclonal antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Ensure the antibody is free of any amine-containing buffers (e.g., Tris) as they will compete with the lysine residues for reaction with the linker. If necessary, perform a buffer exchange into an amine-free buffer.

-

-

Linker Preparation:

-

Dissolve SMCC in DMA or DMSO to a final concentration of 10 mM. This should be prepared fresh before use.

-

-

Modification Reaction:

-

Add the SMCC solution to the antibody solution to achieve a final molar ratio of linker to antibody between 5:1 and 10:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of Modified Antibody:

-

Remove the excess, unreacted SMCC linker immediately after the incubation period. This can be achieved by size exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G25) equilibrated with a suitable buffer (e.g., PBS, pH 7.0).

-

Part 2: Conjugation of this compound to Modified Antibody

-

This compound Preparation:

-

Dissolve this compound in DMA or DMSO to a final concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the this compound solution to the purified, SMCC-modified antibody solution to achieve a final molar ratio of this compound to antibody between 6:1 and 8:1.

-

Incubate the reaction mixture overnight (16-24 hours) at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a quenching reagent such as N-acetyl-L-cysteine or glycine to a final concentration of 10 mM.

-

Incubate for 1 hour at room temperature.

-

Part 3: Purification of the Antibody-Drug Conjugate

-

Initial Purification:

-

Remove unconjugated this compound and other small molecule impurities by SEC using a desalting column equilibrated in a suitable formulation buffer.

-

-

Further Purification (Optional but Recommended):

-

To remove unconjugated antibody and aggregates, and to isolate ADC species with a specific drug-to-antibody ratio, hydrophobic interaction chromatography (HIC) can be employed.[3] This technique separates molecules based on their hydrophobicity, which increases with the number of conjugated drug molecules.

-

Part 4: Characterization of the Antibody-Drug Conjugate

-

Determination of Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 252 nm (for the maytansinoid) and 280 nm (for the antibody).

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[6][7]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by mass spectrometry provides a precise measurement of the molecular weight, from which the DAR can be calculated.[8][9]

-

-

Analysis of Purity and Aggregation:

-

Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the successful conjugation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the conjugation of this compound to a monoclonal antibody.

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

References

- 1. researchgate.net [researchgate.net]

- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

- 9. HK1120407A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

Application Notes and Protocols for the Characterization of DM3-SMe Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, and those utilizing the maytansinoid payload DM3-SMe are of significant interest due to their potent cytotoxic activity. Robust and comprehensive characterization of these complex biomolecules is critical to ensure their safety, efficacy, and batch-to-batch consistency. This document provides detailed application notes and experimental protocols for the essential analytical techniques used to characterize this compound ADCs, including the determination of drug-to-antibody ratio (DAR), assessment of aggregation, evaluation of in vitro stability, and measurement of biological potency.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[1] For ADCs, the conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity. This allows for the separation of different drug-loaded species (e.g., DAR 0, 2, 4, etc.), providing a detailed profile of the drug distribution and the average DAR.[2]

Experimental Protocol: HIC for DAR Analysis

Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of a this compound ADC.

Materials:

-

This compound ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with UV detector

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

-

Data acquisition and analysis software

Procedure:

-

Prepare the mobile phases and filter them through a 0.22 µm filter.

-

Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.

-

Inject 10-50 µg of the this compound ADC sample onto the column.

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to each DAR species.

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

Data Presentation: HIC Analysis of a this compound ADC

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 8.5 | 5.2 |

| DAR 2 | 12.1 | 25.8 |

| DAR 4 | 15.3 | 55.1 |

| DAR 6 | 17.9 | 12.3 |

| DAR 8 | 19.8 | 1.6 |

| Average DAR | 3.9 |

Experimental Workflow: HIC for DAR Analysis

Aggregation Analysis by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it the gold standard for detecting and quantifying aggregates in biotherapeutic protein samples.[3] Aggregation is a critical quality attribute as it can impact the safety and efficacy of the ADC.[4]

Experimental Protocol: SEC for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.

Materials:

-

This compound ADC sample

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å)

-

HPLC system with UV detector

-

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

-

Data acquisition and analysis software

Procedure:

-

Prepare the mobile phase and filter it through a 0.22 µm filter.

-

Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20-100 µg of the this compound ADC sample onto the column.

-

Perform an isocratic elution with the mobile phase for 15-20 minutes.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to the monomer and high molecular weight (HMW) species.

-

Calculate the percentage of aggregation using the following formula: % Aggregation = (Peak Area of HMW species / Total Peak Area) * 100

Data Presentation: SEC Analysis of a this compound ADC

| Species | Retention Time (min) | Peak Area (%) |

| Aggregate (HMW) | 7.2 | 1.8 |

| Monomer | 9.5 | 98.2 |

Experimental Workflow: SEC for Aggregation Analysis

In Vitro Plasma Stability Assessment

The stability of an ADC in circulation is crucial for its therapeutic window.[5] In vitro plasma stability assays are used to evaluate the rate of drug deconjugation over time.[6] This is typically assessed by monitoring the change in the average DAR.

Experimental Protocol: In Vitro Plasma Stability

Objective: To determine the stability of a this compound ADC in human plasma over time.

Materials:

-

This compound ADC sample

-

Human plasma (frozen)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS system for DAR analysis (e.g., reversed-phase LC-MS)

-

Sample purification method (e.g., Protein A magnetic beads)

Procedure:

-

Thaw the human plasma at 37°C.

-

Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL.

-

Incubate the plasma sample at 37°C.

-

At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma sample.

-

Immediately purify the ADC from the plasma using Protein A magnetic beads.

-

Analyze the purified ADC by LC-MS to determine the average DAR.

-

Plot the average DAR as a function of time to assess stability.

Data Presentation: In Vitro Plasma Stability of a this compound ADC

| Time (hours) | Average DAR |

| 0 | 4.0 |

| 24 | 3.8 |

| 48 | 3.6 |

| 72 | 3.5 |

| 96 | 3.3 |

| 168 | 3.0 |

Experimental Workflow: In Vitro Plasma Stability Assay

Cell-Based Cytotoxicity Assay

The in vitro potency of a this compound ADC is a critical attribute that reflects its ability to kill target cancer cells.[7] Cell-based cytotoxicity assays are used to determine the half-maximal inhibitory concentration (IC50) of the ADC.[8]

Experimental Protocol: Cell-Based Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of a this compound ADC on a target antigen-positive cell line.

Materials:

-

This compound ADC sample

-

Target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare a serial dilution of the this compound ADC in cell culture medium.

-

Remove the old medium from the cells and add the diluted ADC samples to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percent viability against the ADC concentration (log scale) and determine the IC50 value using a four-parameter logistic fit.

Data Presentation: Cytotoxicity of a this compound ADC

| ADC Concentration (ng/mL) | % Cell Viability |

| 0.01 | 98.5 |

| 0.1 | 95.2 |

| 1 | 80.1 |

| 10 | 45.3 |

| 100 | 5.6 |

| 1000 | 1.2 |

| IC50 (ng/mL) | 8.7 |

Mechanism of Action of this compound

The cytotoxic payload DM3 is a maytansinoid, which acts as a potent inhibitor of tubulin polymerization.[9][10] Upon internalization of the ADC into the target cancer cell and subsequent release of this compound, the payload binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[10]

Signaling Pathway: this compound Induced Apoptosis

References

- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. shimadzu.com [shimadzu.com]

- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. njbio.com [njbio.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Best Practices for DM3-SMe Linker Chemistry Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction